

Zocainone: Application Notes and Protocols for Cardiac Arrhythmia Models

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Compound of Interest

Compound Name: Zocainone

Cat. No.: B1623886

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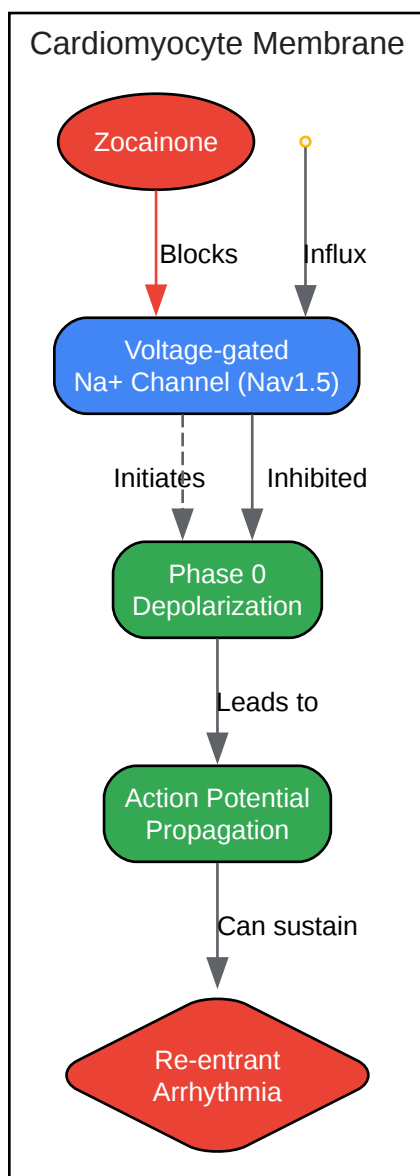
Introduction:

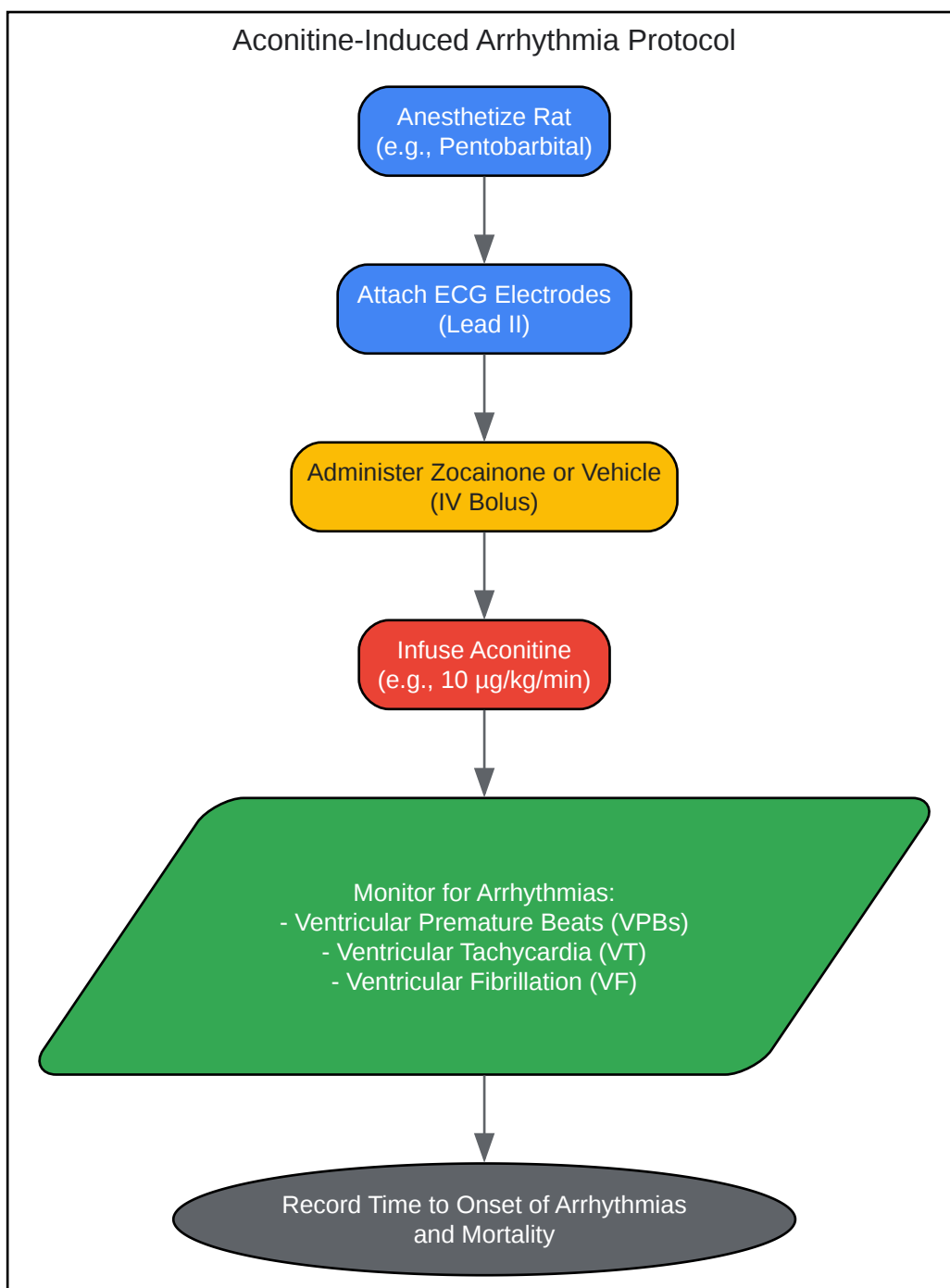
Zocainone is a Class I antiarrhythmic agent, analogous to procainamide and lidocaine, demonstrating potential for the management of cardiac arrhythmias.^[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of **Zocainone** in established preclinical cardiac arrhythmia models. The protocols are based on methodologies reported for other Class I antiarrhythmic drugs and are intended to serve as a comprehensive guide for researchers.

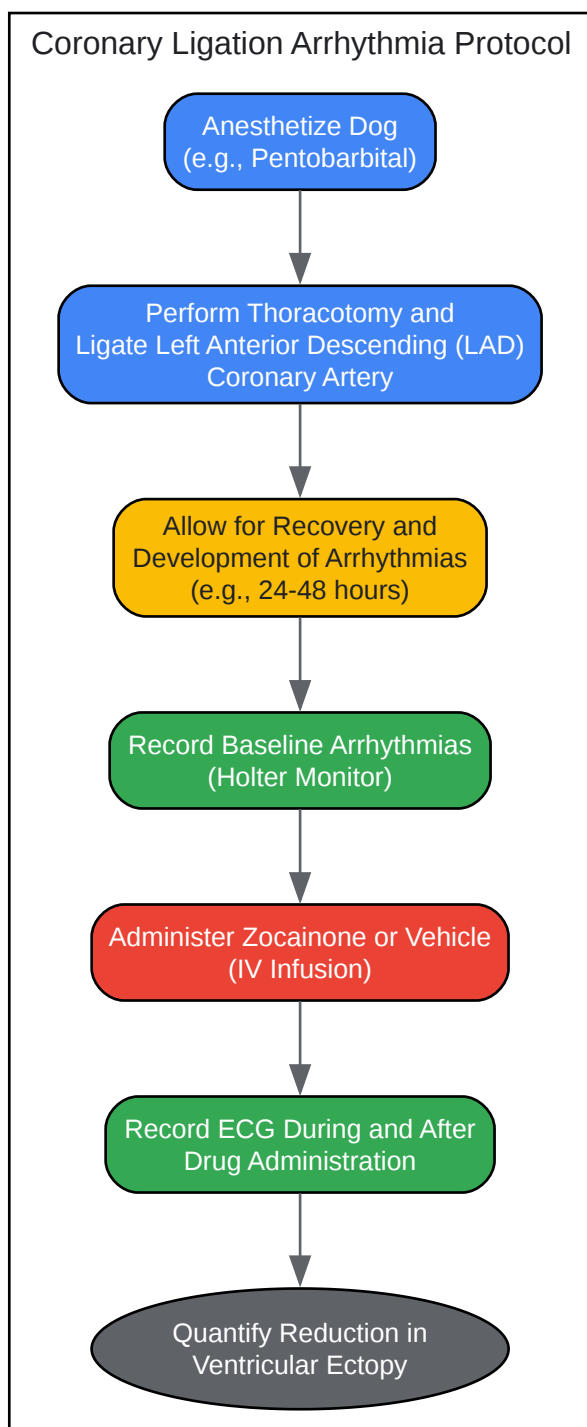
Mechanism of Action:

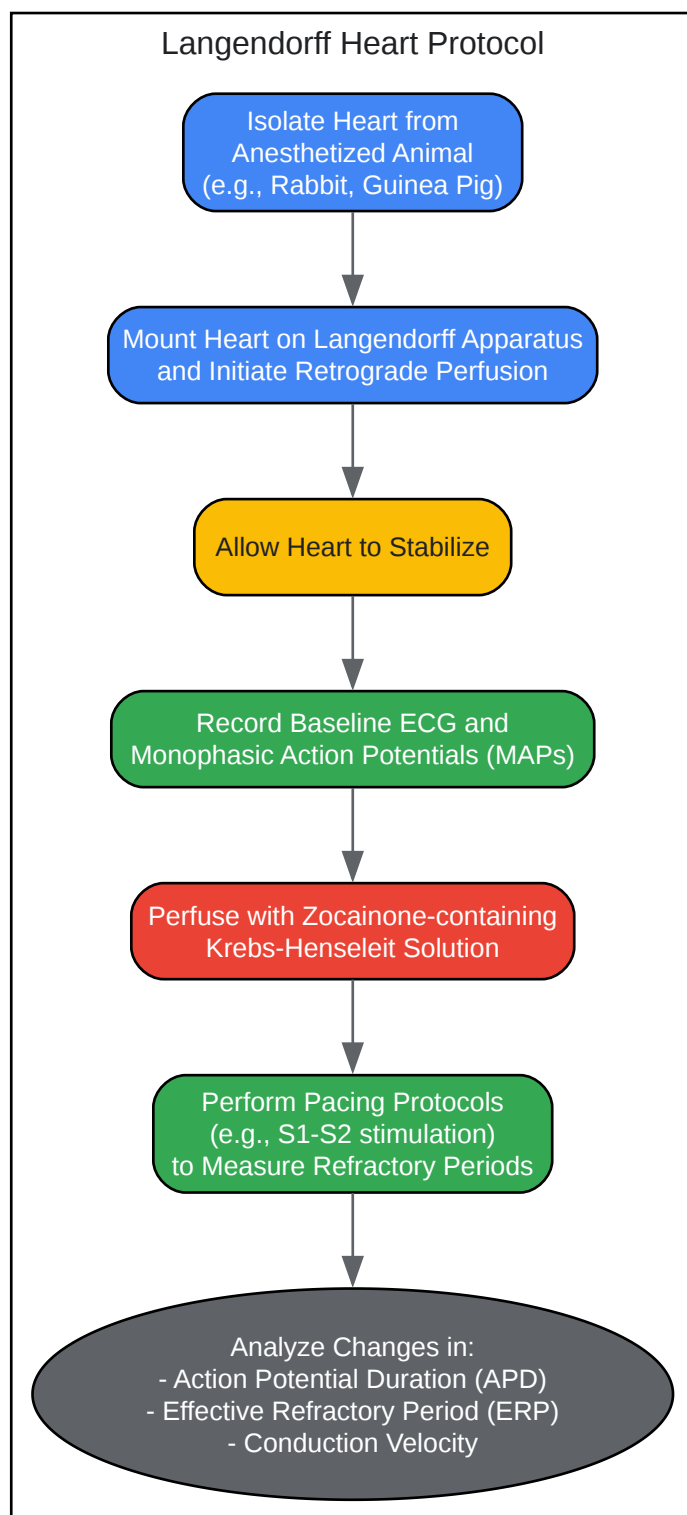
As a Class I antiarrhythmic drug, **Zocainone** is predicted to exert its effects primarily by blocking sodium (Na⁺) channels in cardiomyocytes. This action decreases the maximum rate of depolarization (V_{max}) of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. The expected result is a reduction in the re-entry circuits that are often responsible for sustaining tachyarrhythmias.

Signaling Pathway of Class I Antiarrhythmic Drugs









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References

- 1. Effect of a new ultrashort betalytic agent on aconitine-induced arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
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